molecular formula C18H28ClN3O B2707109 (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-hexylformamide CAS No. 1023506-67-3

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-hexylformamide

Cat. No. B2707109
CAS RN: 1023506-67-3
M. Wt: 337.89
InChI Key: PMNIYMNMQZLNBB-UHFFFAOYSA-N
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Description

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-hexylformamide, often referred to as CMPP-NHF, is a synthetic compound with a wide range of applications in scientific research. CMPP-NHF is an important tool for studying the structure and function of proteins, as well as the biochemical and physiological effects of various drugs and chemicals on cells.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a heterocyclic organic compound, plays a crucial role in the design of various drugs due to its versatility and therapeutic potential. It is found in medications targeting a wide range of conditions, including mental health disorders (antipsychotics, antidepressants), cardiovascular diseases (antianginals), and infections (antivirals, antibiotics). The modification of the piperazine nucleus can significantly influence the medicinal properties of these molecules, highlighting the importance of structural variations in drug development. Notably, piperazine derivatives have been explored for their CNS activity, anticancer, cardio-protective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine properties. This diversity underscores the potential of "(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-hexylformamide" in contributing to new therapeutic avenues, especially considering the specificity and potency that slight alterations in its structure could impart on biological targets (Rathi et al., 2016).

Pharmacological Mechanisms and Effects

The pharmacological landscape of piperazine derivatives is expansive, encompassing mechanisms that affect serotonin, dopamine, and other neurotransmitter systems in the brain. These compounds can exhibit properties similar to amphetamines and MDMA, affecting monoamine systems with varying preferences for dopamine versus serotonin pathways. The research suggests that specific piperazine derivatives can mimic the effects of well-known stimulants and psychedelics, potentially offering new perspectives on treating conditions associated with these neurotransmitter systems, such as mood disorders, addiction, and neurodegenerative diseases. The ability to modulate these pathways with precision could lead to the development of novel treatments with improved efficacy and reduced side effects, emphasizing the therapeutic relevance of detailed structural analysis and pharmacological profiling of compounds like "(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-hexylformamide" (Iversen et al., 2014).

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-hexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN3O/c1-3-4-5-6-9-20-18(23)22-12-10-21(11-13-22)17-14-16(19)8-7-15(17)2/h7-8,14H,3-6,9-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNIYMNMQZLNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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